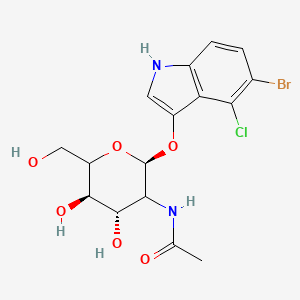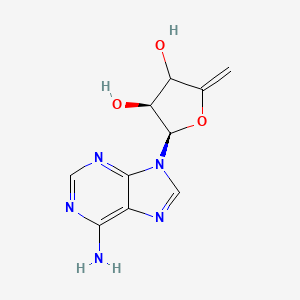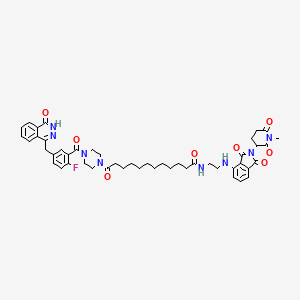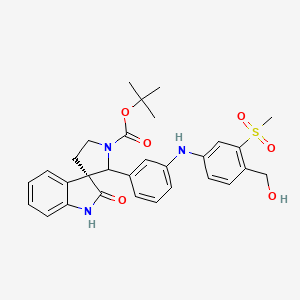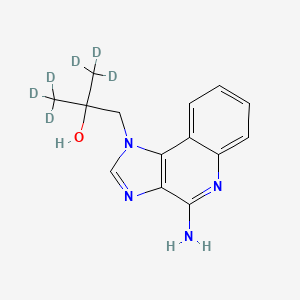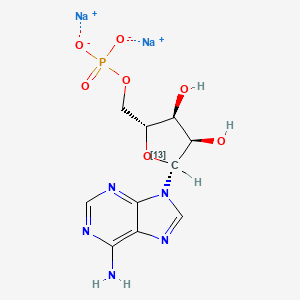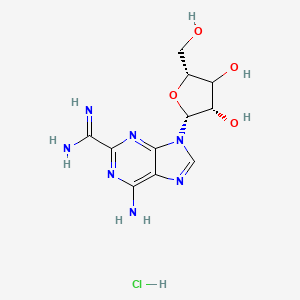
Adenosine 2-amidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 2-amidine hydrochloride is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their diverse biological activities, including vasodilation and inhibition of cancer progression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 2-amidine hydrochloride typically involves the nucleophilic addition of amines to nitriles. This reaction proceeds smoothly at elevated temperatures (around 100°C) in the presence of copper chloride, cesium carbonate, and 2,2’-bipyridine under an oxygen atmosphere in 2,2,2-trifluoroethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 2-amidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted amidines, oxides, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
Adenosine 2-amidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of adenosine 2-amidine hydrochloride involves its interaction with specific cell membrane receptors, particularly adenosine receptors A1 and A2. These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue. The compound induces potassium efflux and inhibits calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Comparación Con Compuestos Similares
Adenosine 2-amidine hydrochloride is unique compared to other adenosine analogs due to its specific structure and biological activities. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some similarities in their biological activities but differ in their specific applications and mechanisms of action. This compound stands out due to its dual role as a vasodilator and an inhibitor of cancer progression.
Propiedades
Fórmula molecular |
C11H16ClN7O4 |
|---|---|
Peso molecular |
345.74 g/mol |
Nombre IUPAC |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1 |
Clave InChI |
YPIAUUNLVIIBPY-GXMGHVGYSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



